molecular formula C25H22ClFN4O2S B2390142 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1112399-22-0

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No. B2390142
M. Wt: 496.99
InChI Key: UTCUDNDIHSCWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H22ClFN4O2S and its molecular weight is 496.99. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Properties

  • A study on benzothiazole pyrimidine derivatives highlighted their significant in vitro antibacterial and antifungal activities, surpassing standard drugs in effectiveness (Maddila et al., 2016).
  • Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed enhanced antifungal activity against Candida fungus species, and superior antibacterial activity compared to related derivatives (Kahveci et al., 2020).

Synthesis and Pharmacological Evaluation

  • A process development study of Voriconazole, involving pyrimidine derivatives, explored the synthesis and stereochemistry critical for its role as a broad-spectrum antifungal agent (Butters et al., 2001).
  • The synthesis and evaluation of thiazolopyrimidine derivatives for antinociceptive and anti-inflammatory properties were conducted, indicating significant activities in these domains (Selvam et al., 2012).

Lipase and α-Glucosidase Inhibition

  • Novel heterocyclic compounds derived from pyrimidine-based structures were synthesized and shown to inhibit lipase and α-glucosidase, suggesting potential applications in metabolic disorders (Bekircan et al., 2015).

properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-6-[(4-fluorophenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN4O2S/c1-15-22(28-24(33-15)17-3-2-4-18(26)11-17)14-34-25-29-21-9-10-31(13-20(21)23(32)30-25)12-16-5-7-19(27)8-6-16/h2-8,11H,9-10,12-14H2,1H3,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCUDNDIHSCWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=C(CN(CC4)CC5=CC=C(C=C5)F)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

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